1-Benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid
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Overview
Description
1-Benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid is a pyrimidine derivative with a benzyl group attached to the nitrogen atom of the pyrimidine ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the condensation of benzylamine with ethyl cyanoacetate followed by cyclization under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired product.
Types of Reactions:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl group can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration, respectively.
Major Products Formed:
Oxidation: 1-Benzyl-6-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid
Reduction: 1-Benzyl-6-hydroxy-2-hydroxymethyl-1,2-dihydro-4-pyrimidinecarboxylic acid
Substitution: 1-Bromo-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
1-Benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid is unique due to its specific structural features, such as the presence of the benzyl group and the hydroxyl group on the pyrimidine ring. Similar compounds include:
2,6-Dihydroxyisonicotinic acid: This compound lacks the benzyl group but has similar hydroxyl groups on the pyrimidine ring.
5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2: This compound has a different heterocyclic structure but shares the hydroxyl and oxo groups.
Properties
IUPAC Name |
3-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-10-6-9(11(16)17)13-12(18)14(10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAAYOFUHKCFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666719 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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